Cas no 90-10-8 (N-Methyl-N-phenylbenzenesulfonamide)

N-Methyl-N-phenylbenzenesulfonamide is a sulfonamide derivative characterized by its aromatic and amide functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its stable sulfonamide backbone and N-methyl substitution enhance its reactivity in nucleophilic and electrophilic reactions, making it valuable for constructing complex molecular frameworks. The product exhibits good thermal stability and solubility in common organic solvents, facilitating its use in diverse synthetic applications. Its well-defined structure and consistent purity ensure reliable performance in research and industrial processes.
N-Methyl-N-phenylbenzenesulfonamide structure
90-10-8 structure
商品名:N-Methyl-N-phenylbenzenesulfonamide
CAS番号:90-10-8
MF:C13H13NO2S
メガワット:247.3128221035
MDL:MFCD00514036
CID:34546
PubChem ID:135963

N-Methyl-N-phenylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-Methyl-N-phenylbenzenesulfonamide
    • BENZENESULFONAMIDE,N-METHYL-N-PHENYL-
    • Benzenesulfonamide,N-methyl-N-phenyl
    • Benzenesulfonanilide,N-methyl
    • N-Methylbenzenesulfonanilide
    • N-methyl-benzenesulfonylanilide
    • N-Methylbenzenesulphanilide
    • N-Methyl-benzolsulfonanilid
    • N-methyl-N-phenylbenzenesulphonamide
    • N-methylphenylsulphonanilide
    • Benzenesulfonanilide,N-methyl- (6CI,7CI,8CI)
    • NSC 77060
    • N-Methyl-N-Phenyl Benzene Sulfonamide
    • N-Methyl-N-phenylbenzenesulfonamide #
    • SR-01000398121
    • NSC77060
    • AC-18197
    • DTXSID20237977
    • Benzenesulfonanilide, N-methyl-
    • AKOS001391097
    • NCIOpen2_004148
    • 90-10-8
    • MFCD00514036
    • KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • Benzenesulfonamide, N-methyl-N-phenyl-
    • SR-01000398121-1
    • SCHEMBL812702
    • n-methyl-n-phenyl-benzenesulfonamide
    • NSC-77060
    • Benzenesulfonanilide, N-methyl- (6CI, 7CI, 8CI)
    • N-Methyl-N-phenylbenzenesulfonamide (ACI)
    • DTXCID70160468
    • MDL: MFCD00514036
    • インチ: 1S/C13H13NO2S/c1-14(12-8-4-2-5-9-12)17(15,16)13-10-6-3-7-11-13/h2-11H,1H3
    • InChIKey: KRXAPUFKQQWAGK-UHFFFAOYSA-N
    • ほほえんだ: O=S(N(C)C1C=CC=CC=1)(C1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 247.06700
  • どういたいしつりょう: 220.063663
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 343
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.254
  • ふってん: 380.4°C at 760 mmHg
  • フラッシュポイント: 183.8°C
  • 屈折率: 1.615
  • PSA: 45.76000
  • LogP: 3.59250
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

N-Methyl-N-phenylbenzenesulfonamide セキュリティ情報

N-Methyl-N-phenylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019088890-10g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
10g
$1181.88 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19120-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8
250mg
¥1782.0 2021-09-08
Alichem
A019088890-25g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 95%
25g
$1969.80 2023-08-31
Cooke Chemical
F156123-1g
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
1g
RMB 7358.40 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-5g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
5g
¥12610.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1438838-25g
N-methyl-N-phenylbenzenesulfonamide
90-10-8 98%
25g
¥27195.00 2024-04-26
Cooke Chemical
F156123-250mg
N-Methyl-N-phenylbenzenesulfonamide
90-10-8 97
250mg
RMB 2288.00 2025-02-21
TRC
M343625-50mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
50mg
$ 50.00 2022-06-03
TRC
M343625-500mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
500mg
$ 275.00 2022-06-03
TRC
M343625-100mg
N-Methyl-N-Phenylbenzenesulfonamide
90-10-8
100mg
$ 70.00 2022-06-03

N-Methyl-N-phenylbenzenesulfonamide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodine ,  Oxygen Solvents: 1,2-Dichloroethane ;  16 h, 25 °C
リファレンス
Metal-Free Direct Construction of Sulfonamides via Iodine-Mediated Coupling Reaction of Sodium Sulfinates and Amines at Room Temperature
Wei, Wei; Liu, Chun Li; Yang, Daoshan; Wen, Jiangwei; You, Jinmao; et al, Advanced Synthesis & Catalysis, 2015, 357(5), 987-992

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate Solvents: Water ;  5 h, reflux
リファレンス
Copper-catalyzed n-arylation of sulfonamides with boronic acids in water under ligand-free and aerobic conditions
Nasrollahzadeh, Mahmoud; Ehsani, Ali; Maham, Mehdi, Synlett, 2014, 25(4), 505-508

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Durene ,  Tripotassium phosphate Catalysts: Cuprous iodide
1.2 Reagents: N1,N2-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  240 min, 110 °C
リファレンス
UFU (Ullmann-Finkelstein-Ullmann): a new multicomponent reaction
Toto, Patrick; Gesquiere, Jean-Claude; Cousaert, Nicolas; Deprez, Benoit; Willand, Nicolas, Tetrahedron Letters, 2006, 47(28), 4973-4978

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  12 h, 25 °C
リファレンス
Towards Uniform Iodine Catalysis: Intramolecular C-H Amination of Arenes under Visible Light
Martinez, Claudio; Bosnidou, Alexandra E.; Allmendinger, Simon; Muniz, Kilian, Chemistry - A European Journal, 2016, 22(29), 9929-9932

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Cadmium sulfide (nanoparticles) Solvents: Ethanol ,  Water ;  10 min, 25 - 28 °C
リファレンス
Nanosized CdS as a Reusable Photocatalyst: The Study of Different Reaction Pathways between Tertiary Amines and Aryl Sulfonyl Chlorides through Visible-Light-Induced N-Dealkylation and C-H Activation Processes
Firoozi, Somayeh; Hosseini-Sarvari, Mona, Journal of Organic Chemistry, 2021, 86(3), 2117-2134

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Titania Solvents: Ethanol ;  1 h, rt
リファレンス
Black TiO2 nanoparticles with efficient photocatalytic activity under visible light at low temperature: regioselective C-N bond cleavage toward the synthesis of thioureas, sulfonamides, and propargylamines
Koohgard, Mehdi; Hosseini-Sarvari, Mona, Catalysis Science & Technology, 2020, 10(20), 6825-6839

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Calcium hydride Solvents: Acetonitrile ;  5 min, 90 °C; 1 h, 90 °C
リファレンス
Charge-Transfer Complex Promoted Regiospecific C-N Bond Cleavage of Vicinal Tertiary Diamines
Fu, Ying; Xu, Qin-Shan; Shi, Chun-Zhao; Du, Zhengyin; Xiao, Caiqin, Advanced Synthesis & Catalysis, 2018, 360(18), 3502-3506

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: Dimethylformamide ;  48 h, 100 °C; 100 °C → rt
リファレンス
Copper-catalyzed cross-coupling of sulfonamides with aryl iodides and bromides facilitated by amino acid ligands
Deng, Wei; Liu, Lei; Zhang, Chen; Liu, Min; Guo, Qing-Xiang, Tetrahedron Letters, 2005, 46(43), 7295-7298

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Chloroform ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2 - 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
リファレンス
Mechanistic insight into thermal 1,3- and 1,5-sulfonyl migrations of N-arenesulfonylphenothiazines and N-arenesulfonylphenoxazines
Wang, Jiandong; Son, Kwon-Il; Xu, Jiaxi, Monatshefte fuer Chemie, 2016, 147(9), 1637-1649

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
リファレンス
Synthesis of a Series of 2-Aminodiarylsulfones by Bronsted Acid Mediated Regioselective Fries Type Rearrangement of N-Alkyl-N-arylbenzenesulfonamides
Debnath, Sudarshan; Mondal, Shovan, ChemistrySelect, 2018, 3(15), 4129-4132

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Preparation and spectroscopic behavior of acetyl derivatives of sulfonamides
Melegari, M.; Vampa, G.; Benedetti, L.; De Benedetti, P. G., Farmaco, 1976, 31(3), 183-93

N-Methyl-N-phenylbenzenesulfonamide Raw materials

N-Methyl-N-phenylbenzenesulfonamide Preparation Products

N-Methyl-N-phenylbenzenesulfonamide 関連文献

N-Methyl-N-phenylbenzenesulfonamideに関する追加情報

Introduction to N-Methyl-N-phenylbenzenesulfonamide (CAS No. 90-10-8)

N-Methyl-N-phenylbenzenesulfonamide, with the chemical formula C13H13NO2S and a CAS number of 90-10-8, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The structural integrity of N-Methyl-N-phenylbenzenesulfonamide, featuring a benzene ring substituted with a sulfonyl group and amine functionalities, makes it a versatile intermediate in synthetic chemistry.

The synthesis of N-Methyl-N-phenylbenzenesulfonamide typically involves the reaction between methylamine and phenyl benzenesulfonyl chloride, followed by purification processes to achieve high yield and purity. This synthetic route is well-documented in the literature and has been optimized for industrial-scale production. The compound's stability under various conditions makes it suitable for further functionalization, enabling the development of more complex derivatives.

In recent years, N-Methyl-N-phenylbenzenesulfonamide has garnered attention due to its potential applications in drug discovery. Research has highlighted its role as a precursor in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, sulfonamides have been extensively studied for their antimicrobial properties, and derivatives of N-Methyl-N-phenylbenzenesulfonamide have shown promising results in preliminary screenings.

One of the most intriguing aspects of N-Methyl-N-phenylbenzenesulfonamide is its ability to act as a scaffold for designing novel pharmacophores. The presence of both hydrophobic and hydrophilic regions in its structure allows for interactions with biological targets such as enzymes and receptors. This characteristic has led to investigations into its potential as an anti-inflammatory agent, with some studies suggesting that certain derivatives exhibit significant inhibitory activity against inflammatory cytokines.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of sulfonamides due to their favorable pharmacokinetic properties. N-Methyl-N-phenylbenzenesulfonamide, being a structurally simple yet potent sulfonamide derivative, serves as an excellent starting point for developing new drugs. Researchers are currently investigating its efficacy in treating conditions such as autoimmune disorders and neurodegenerative diseases, where sulfonamides have demonstrated therapeutic promise.

Moreover, the compound's role in material science cannot be overlooked. The unique electronic properties of N-Methyl-N-phenylbenzenesulfonamide make it a candidate for use in organic semiconductors and conductive polymers. These materials are essential components in the development of flexible electronics and advanced sensors, where sulfonamides contribute to improved performance due to their electron-withdrawing capabilities.

The environmental impact of N-Methyl-N-phenylbenzenesulfonamide is another area of concern that warrants discussion. While the compound itself is not classified as hazardous, its derivatives may exhibit different environmental behaviors. Therefore, it is crucial to conduct thorough environmental risk assessments before large-scale applications are considered. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce environmental footprint.

In conclusion, N-Methyl-N-phenylbenzenesulfonamide (CAS No. 90-10-8) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and environmental chemistry. Its structural features enable diverse applications, from drug development to advanced materials. As research continues to uncover new possibilities, this compound will undoubtedly remain a subject of interest for scientists and industry professionals alike.

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